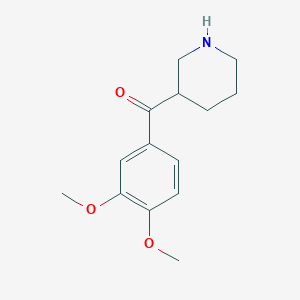![molecular formula C18H18Cl2N2O3S B5124646 N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is part of a broader category of chemicals that utilize sulfonamide functionalities to achieve various synthetic goals. These functionalities are pivotal in the development of new chemical reactions and the synthesis of complex molecules.
Synthesis Analysis
The synthesis of compounds involving sulfonamide groups, like our compound of interest, often employs strategies such as allylation of aldehydes and imines with allyltributyltin promoted by recoverable and reusable polymer-supported sulfonamide of N-glycine, showcasing good to high yields in various cases (Li & Zhao, 2006). Another approach involves using glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation of 2-methylbenzaldehydes, efficiently synthesizing practical 2-benzylbenzaldehydes with various functional groups (Wen & Li, 2020).
Molecular Structure Analysis
The structure of sulfonamide-based compounds is crucial for their reactivity and application in organic synthesis. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the molecular configurations of such compounds, providing insights into their chemical behavior and interaction mechanisms.
Chemical Reactions and Properties
Sulfonamide compounds engage in a variety of chemical reactions, including but not limited to, the highly diastereoselective monoalkylation and Michael addition under solid–liquid phase-transfer catalysis conditions (López & Pleixats, 1998). Another reaction pathway involves the synthesis and conversions of substituted benzyl-p-tolyl sulfones to o-quinodimethanes and their cycloaddition products (Lenihan & Shechter, 1999).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological molecules in specific ways to exert its effects. The presence of the allyl, benzyl, and sulfonyl groups, as well as the glycine residue, could all potentially contribute to its biological activity .
Safety and Hazards
As with any chemical compound, handling “N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .
properties
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-2-10-21-18(23)13-22(12-14-6-4-3-5-7-14)26(24,25)17-11-15(19)8-9-16(17)20/h2-9,11H,1,10,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEUWVKDSKCURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5124578.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone hydrobromide](/img/structure/B5124586.png)

![N~2~-(4-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124598.png)
![1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)

![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]diacetamide](/img/structure/B5124627.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)

![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)


![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)